![molecular formula C24H26O4Si2 B12621426 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione CAS No. 919782-46-0](/img/structure/B12621426.png)
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione is a chemical compound with the molecular formula C24H26O4Si2 and a molecular weight of 434.63 g/mol . This compound is known for its unique structure, which includes two trimethylsilyloxy groups attached to a tetracene-5,11-dione core. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione typically involves the reaction of tetracene-5,11-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with specific molecular pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes .
Comparación Con Compuestos Similares
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione can be compared with other similar compounds such as:
Tetracene-5,11-dione: Lacks the trimethylsilyl groups, making it less stable and less reactive.
6,12-Dihydroxy-tetracene-5,11-dione: Contains hydroxyl groups instead of trimethylsilyl groups, leading to different chemical properties and reactivity.
The presence of trimethylsilyl groups in this compound makes it unique by enhancing its stability and reactivity, which is beneficial for various applications .
Propiedades
Número CAS |
919782-46-0 |
|---|---|
Fórmula molecular |
C24H26O4Si2 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
6,12-bis(trimethylsilyloxy)tetracene-5,11-dione |
InChI |
InChI=1S/C24H26O4Si2/c1-29(2,3)27-23-17-13-9-7-11-15(17)22(26)20-19(23)21(25)16-12-8-10-14-18(16)24(20)28-30(4,5)6/h7-14H,1-6H3 |
Clave InChI |
WTWOSAFZPPUYOS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C2C(=C(C3=CC=CC=C3C2=O)O[Si](C)(C)C)C(=O)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


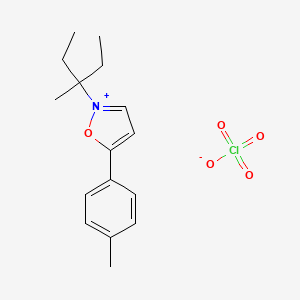
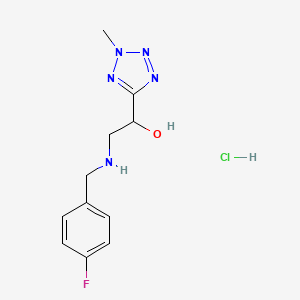
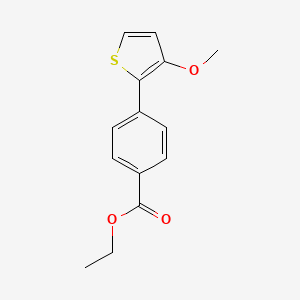
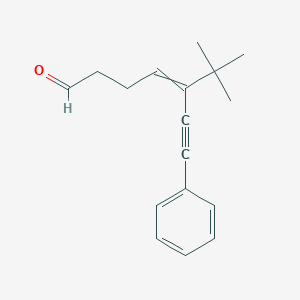
![{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B12621363.png)


![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12621413.png)
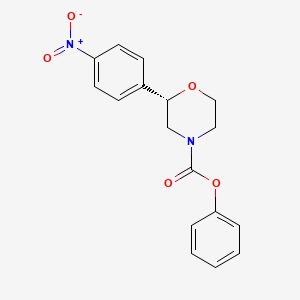
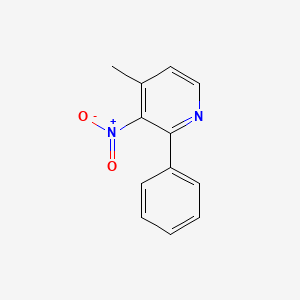
![N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B12621422.png)
![4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12621427.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)
